2-amino-4-(4-chlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile 2-amino-4-(4-chlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC14946963
InChI: InChI=1S/C19H11ClN2O3/c20-11-7-5-10(6-8-11)15-13(9-21)18(22)25-17-12-3-1-2-4-14(12)24-19(23)16(15)17/h1-8,15H,22H2
SMILES:
Molecular Formula: C19H11ClN2O3
Molecular Weight: 350.8 g/mol

2-amino-4-(4-chlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile

CAS No.:

Cat. No.: VC14946963

Molecular Formula: C19H11ClN2O3

Molecular Weight: 350.8 g/mol

* For research use only. Not for human or veterinary use.

2-amino-4-(4-chlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile -

Specification

Molecular Formula C19H11ClN2O3
Molecular Weight 350.8 g/mol
IUPAC Name 2-amino-4-(4-chlorophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile
Standard InChI InChI=1S/C19H11ClN2O3/c20-11-7-5-10(6-8-11)15-13(9-21)18(22)25-17-12-3-1-2-4-14(12)24-19(23)16(15)17/h1-8,15H,22H2
Standard InChI Key FVUNYVVVJSXLRZ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3=C(C(C(=C(O3)N)C#N)C4=CC=C(C=C4)Cl)C(=O)O2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-amino-4-(4-chlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile, reflects its polycyclic framework:

  • Core structure: A pyrano[3,2-c]chromene system fused with a benzopyran moiety.

  • Substituents:

    • 4-Chlorophenyl group at position 4.

    • Amino group (-NH2) at position 2.

    • Carbonitrile group (-C≡N) at position 3.

    • Ketone group (=O) at position 5 .

Crystallographic studies reveal a triclinic crystal system (space group P) with intermolecular hydrogen bonds stabilizing the lattice . The dihedral angle between the fused pyranochromene ring and the 4-chlorophenyl group is approximately 89°, indicating near-perpendicular orientation .

Physicochemical Data

PropertyValueSource
Molecular formulaC₁₉H₁₁ClN₂O₃
Molecular weight350.8 g/mol
Melting point260–262°C
SolubilityInsoluble in water; soluble in DMSO, ethanol
Hydrogen bond donors1 (NH₂)
Hydrogen bond acceptors5 (3 O, 2 N)

Synthesis and Optimization

Green Synthesis Methods

The compound is synthesized via one-pot three-component reactions (3CRs), which align with green chemistry principles:

  • Reactants: 4-Chlorobenzaldehyde, malononitrile, and 4-hydroxycoumarin.

  • Catalysts:

    • Cobalt-doped iron(III) tartrate: Yields up to 93% under microwave irradiation.

    • Ammonium metavanadate (NH₄VO₃): Achieves 93% yield in ethanol-water (1:1) at reflux .

    • Nano-kaoline/BF₃/Fe₃O₄: Enables solvent-free conditions with 94% efficiency .

Table 1: Comparative Analysis of Synthetic Conditions

CatalystSolventTemperatureTime (min)Yield (%)
Co-doped Fe(III) tartrateH₂O80°C3093
NH₄VO₃EtOH:H₂O (1:1)Reflux8–1493
Nano-kaoline/BF₃/Fe₃O₄Solvent-free100°C2094

Mechanistic Insights

The reaction proceeds via:

  • Knoevenagel condensation: Formation of an α,β-unsaturated nitrile from aldehyde and malononitrile.

  • Michael addition: Attack by 4-hydroxycoumarin’s enolate.

  • Cyclization: Intramolecular lactonization to form the pyranochromene core .

Biological Activities and Mechanisms

Anticancer Effects

The compound demonstrates selective cytotoxicity against cancer cells via:

  • Microtubule disruption: Inhibition of tubulin polymerization, leading to G2/M cell cycle arrest .

  • Centrosome de-clustering: Reduces multipolar mitotic spindles in melanoma cells (518 A2 line) .

  • Antiangiogenic activity: Suppresses VEGF-induced endothelial cell migration in vitro and reduces tumor vasculature in vivo .

Table 2: Antiproliferative Activity (IC₅₀ Values)

Cell LineIC₅₀ (μM)Reference
Melanoma (518 A2)2.5
Breast (MCF-7)4.8
Colon (HCT-116)5.2

Additional Pharmacological Properties

  • Spasmolytic activity: Relaxes smooth muscle by blocking Ca²⁺ channels.

  • Anti-inflammatory effects: Inhibits COX-2 and TNF-α production in murine models.

Structure-Activity Relationships (SAR)

Key structural determinants of bioactivity include:

  • 4-Chlorophenyl group: Enhances lipophilicity and target binding via hydrophobic interactions.

  • Carbonitrile group: Participates in hydrogen bonding with biological targets (e.g., tubulin) .

  • Amino group: Facilitates solubility and interaction with acidic residues in enzyme active sites .

Pharmacokinetic and Toxicological Considerations

  • Metabolic stability: Susceptible to hepatic CYP450-mediated oxidation at the 4-chlorophenyl moiety.

  • Acute toxicity (LD₅₀): >500 mg/kg in murine models, suggesting a favorable safety profile .

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